

Application Note: High-Resolution Mass Spectrometry of (S)-(+)-Modafinic acid-d5

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Compound of Interest		
Compound Name:	(S)-(+)-Modafinic acid-d5	
Cat. No.:	B12400870	Get Quote

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Abstract

This application note details a high-resolution mass spectrometry (HRMS) method for the qualitative and quantitative analysis of **(S)-(+)-Modafinic acid-d5**, a deuterated internal standard for the major metabolite of modafinil. The protocol outlines sample preparation, liquid chromatography (LC) conditions, and high-resolution mass spectrometry parameters. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis of modafinil.

Introduction

Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy. It is metabolized in the body to form two primary metabolites: modafinil acid and modafinil sulfone[1]. (S)-(+)-Modafinic acid is the pharmacologically inactive carboxylic acid metabolite. For accurate quantification of modafinil and its metabolites in biological matrices, stable isotope-labeled internal standards are essential. (S)-(+)-Modafinic acid-d5 serves as an ideal internal standard for the quantification of (S)-(+)-Modafinic acid due to its similar chemical and physical properties, which helps to correct for matrix effects and variations in sample processing. High-resolution mass spectrometry offers the necessary sensitivity and selectivity for the accurate measurement of these compounds in complex biological samples.



Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the cleanup and concentration of the analyte from biological matrices such as plasma or urine.

- Conditioning: Condition a suitable SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of deionized water.
- Loading: Load 500 μ L of the biological sample (e.g., plasma) onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
- Elution: Elute the analyte and the internal standard with 1 mL of methanol.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase C18 column.

- Column: Ascentis® C18 column (150 mm × 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: A gradient of methanol and 2mM ammonium acetate with 0.1% glacial acetic acid in water is often effective. For example, a starting condition of 35:65 (v/v/v) methanol:ammonium acetate:acetic acid can be used.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 30°C.

High-Resolution Mass Spectrometry



Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

· Ionization Mode: ESI Positive.

· Capillary Voltage: 3.5 kV.

• Source Temperature: 150°C.

• Desolvation Temperature: 350°C.

- Collision Energy: A collision energy ramp (e.g., 20-40 eV) should be optimized to achieve characteristic fragmentation.
- Acquisition Mode: Full scan with data-dependent MS/MS or targeted MS/MS (if precursor ions are known).

Data Presentation High-Resolution Mass Spectrometry Data

The accurate mass of the protonated molecule of **(S)-(+)-Modafinic acid-d5** is a critical parameter for its selective detection.

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed [M+H]+ (Da)
(S)-(+)-Modafinic acid	C15H14O3S	274.0664	275.0737
(S)-(+)-Modafinic acid-	C15H9D5O3S	279.0979	280.1052

Quantitative Method Validation Parameters

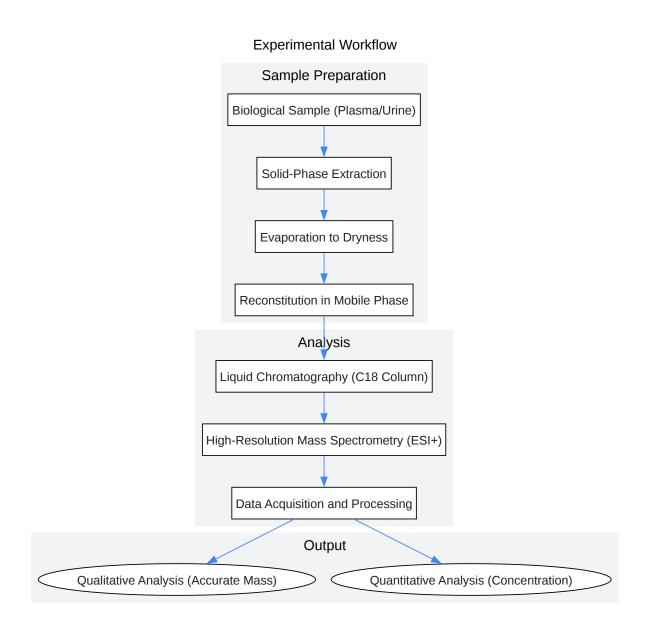
The following table summarizes typical performance characteristics of a validated LC-HRMS method for the quantification of modafinil and its metabolites.



Parameter	Result	
Linearity Range	10 - 10,000 ng/mL[2][3]	
Correlation Coefficient (r²)	> 0.99	
Lower Limit of Quantification (LLOQ)	10 ng/mL[3]	
Accuracy	Within ±15% of the nominal concentration	
Precision (CV%)	< 15%	
Recovery	> 85%	

Mandatory Visualizations

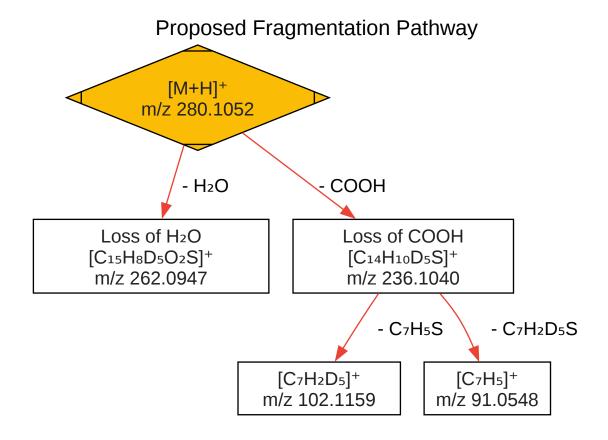




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Figure 1. Experimental workflow for the analysis of **(S)-(+)-Modafinic acid-d5**.





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Figure 2. Proposed fragmentation of **(S)-(+)-Modafinic acid-d5**.

Conclusion

This application note provides a comprehensive protocol for the high-resolution mass spectrometric analysis of **(S)-(+)-Modafinic acid-d5**. The detailed experimental procedures and data presentation guidelines will be valuable for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. The use of HRMS provides the necessary accuracy and sensitivity for the reliable quantification of modafinil's primary metabolite, contributing to a better understanding of its pharmacological profile.

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